(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate
Description
Systematic Nomenclature and CAS Registry Analysis
(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate is systematically named according to IUPAC conventions as the succinic acid salt of 6-(aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine. Its CAS registry number (1951438-95-1) distinguishes it from related salts, such as the fumarate derivative (CAS 127785-96-0). The compound’s registry profile includes alternative designations:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1951438-95-1 | PubChem |
| Molecular Formula | C₁₉H₂₂N₂O₄ | PubChem |
| Synonyms | AKOS015901254 | PubChem |
The succinate counterion introduces distinct physicochemical properties compared to other salts, such as improved solubility in polar solvents.
Molecular Architecture: Dibenzazepine Core and Succinate Counterion
The dibenzazepine core consists of a seven-membered azepine ring fused to two benzene rings, forming a tricyclic system. The methanamine substituent at position 6 introduces a primary amine group, which protonates to form the cationic species paired with succinate. Key structural features include:
| Component | Description |
|---|---|
| Dibenzazepine backbone | Tricyclic system with N at position 11 |
| Methanamine substituent | -CH₂NH₂ group at position 6 |
| Succinate counterion | HOOC-(CH₂)₂-COO⁻ |
The succinate anion contributes to the compound’s crystalline packing via hydrogen bonding between carboxylate groups and the protonated amine.
Crystallographic Data and Conformational Isomerism
While direct crystallographic data for the succinate salt remain unpublished, related dibenzazepines exhibit conformational flexibility in the azepine ring. For example, diastereoisomeric forms of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine derivatives adopt boat or twist-boat conformations depending on substituent positions. Comparative analysis suggests:
- Succinate salt stability : The succinate’s flexible aliphatic chain may permit multiple hydrogen-bonding modes, stabilizing specific conformers.
- Isomerism in analogs : Ethyl-substituted dibenzazepines show (6RS,11RS) configurations, with quasi-equatorial substituent orientations.
Powder X-ray diffraction (PXRD) studies of similar pharmaceuticals, such as carbamazepine, reveal polymorphic forms with identical hydrogen-bonding patterns but varying lattice parameters. Applying these methods to the succinate derivative could resolve its solid-state behavior.
Comparative Structural Analysis with Related Dibenzazepine Derivatives
The succinate salt differs from its analogs in counterion choice and molecular geometry. Key comparisons include:
| Compound | Counterion | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| This compound | Succinate | 342.4 | Flexible dicarboxylate anion |
| (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate | Fumarate | 340.4 | Rigid trans-dicarboxylate anion |
| Carbamazepine | None (neutral) | 236.3 | Carboxamide substituent |
The fumarate salt’s trans-configuration limits conformational flexibility compared to succinate, potentially altering bioavailability. Carbamazepine’s carboxamide group enables distinct hydrogen-bonding networks absent in the methanamine derivatives.
Properties
IUPAC Name |
butanedioic acid;6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.C4H6O4/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15;5-3(6)1-2-4(7)8/h1-8,15,17H,9-10,16H2;1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJXWKGCDVQOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951438-95-1 | |
| Record name | Butanedioic acid, compd. with 6,11-dihydro-5H-dibenz[b,e]azepine-6-methanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951438-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Intramolecular Buchwald–Hartwig Amination
Recent advancements leverage palladium-catalyzed cyclization to construct the azepine ring. For example, Jepsen et al. demonstrated that 2-bromostyrene derivatives undergo intramolecular coupling with aryl amines in the presence of Pd(OAc)₂ and Xantphos, yielding 6,11-dihydro-5H-dibenzo[b,e]azepines in 52–70% isolated yields. Critical to this method is ligand selection: BINAP and Xantphos outperform SPhos and DavePhos in suppressing dimerization byproducts. Microwave irradiation at 170°C in toluene further enhances reaction efficiency, reducing cycle times from 18 hours to 8 hours.
Reductive Cyclization of Nitro Precursors
An alternative route involves tetrakis(dimethylamino)ethylene (TDAE)-mediated coupling of o-nitrobenzyl chlorides with 2-chlorobenzaldehydes, followed by nitro reduction and cyclization. This three-step process achieves overall yields of 31–42% for substituted dibenzoazepines. While scalable, the requirement for hydrazine hydrate and Pd/C in the nitro reduction step introduces safety challenges.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | THF/H₂O (4:1) | Maximizes borohydride stability |
| Temperature | 30–40°C | Prevents epimerization |
| Catalyst | Pd(OAc)₂/Xantphos | 52% cyclization yield |
Degassing solvents improves palladium catalyst longevity, elevating Buchwald–Hartwig yields from 9% to 37%. Conversely, exceeding 40°C during phthalimide reduction promotes hydrolysis, diminishing amine purity.
Purification and Succinate Salt Formation
Crude (6,11-dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine is typically isolated as a syrup due to its hygroscopicity. Conversion to the succinate salt enhances crystallinity:
-
Acid Selection : Succinic acid in methanol induces rapid crystallization, achieving >95% purity after one recrystallization.
-
Solvent System : Methanol/water (9:1) optimizes crystal morphology, reducing occluded impurities.
-
Stoichiometry : A 1:1 amine-to-acid ratio prevents di-succinate formation, confirmed by -NMR integration.
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Yield (%) | Scalability | Safety Concerns |
|---|---|---|---|
| Buchwald–Hartwig | 52 | Moderate | Pd waste disposal |
| Gabriel Synthesis | 60 | High | ZnCl₂ corrosion |
| Cyanide Reduction | 35 | Low | LiAlH₄ handling |
The Gabriel synthesis offers superior scalability for industrial applications, whereas Buchwald–Hartwig amination enables broader substrate diversification for research-scale analogs .
Chemical Reactions Analysis
Types of Reactions
(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Pharmacological Applications
1. Antiallergic Properties
Epinastine is primarily used as an antiallergic agent. It acts as a selective antagonist of the H1 histamine receptor, which plays a crucial role in allergic responses. Clinical studies have demonstrated its efficacy in treating allergic conjunctivitis and other allergic conditions by inhibiting histamine-induced symptoms such as itching and redness .
2. Ophthalmic Applications
The compound is formulated into ophthalmic solutions for the treatment of allergic conjunctivitis. Its effectiveness in reducing ocular symptoms has been supported by various clinical trials, which highlight its rapid onset of action and prolonged duration of effect compared to other antihistamines .
Case Studies
Case Study 1: Efficacy in Allergic Conjunctivitis
A double-blind, placebo-controlled study evaluated the efficacy of Epinastine in patients with allergic conjunctivitis. Results indicated a significant reduction in ocular itching and redness compared to placebo, supporting its use as a first-line treatment option .
Case Study 2: Comparison with Other Antihistamines
In a comparative study involving Epinastine and other antihistamines, Epinastine showed superior efficacy in controlling symptoms of allergic rhinitis and had a favorable safety profile. Patients reported fewer side effects such as sedation, which is commonly associated with older antihistamines .
Safety Profile
Epinastine has been assessed for safety in multiple studies. The most common adverse effects reported include mild headache and local irritation at the site of application. The compound is generally well-tolerated, making it suitable for long-term use in chronic allergic conditions .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antiallergic Agent | Selective H1 receptor antagonist | Effective for allergic conjunctivitis |
| Ophthalmic Solutions | Used in eye drops for allergy relief | Rapid onset; longer duration than other antihistamines |
| Safety Profile | Generally well-tolerated with mild side effects | Fewer sedative effects compared to older antihistamines |
Mechanism of Action
The mechanism of action of (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Differences
The compound’s closest structural analogs include:
Pharmacological and Chemical Properties
- Bioactivity: While the target compound’s exact mechanism is unspecified, its dibenzoazepine analogs exhibit affinity for serotonin and dopamine receptors. In contrast, naphthyridine derivatives (e.g., ) are often explored for antimicrobial or anticancer activity due to their planar aromatic systems .
- Solubility and Stability : The succinate salt in the target compound likely improves aqueous solubility compared to hydrochloride salts (e.g., ), which may enhance bioavailability .
- Synthetic Accessibility : Benzodioxane-based analogs () are simpler to synthesize due to fewer stereochemical complexities, whereas dibenzoazepines require multi-step ring-closing reactions .
Biological Activity
Introduction
The compound (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate is a member of the dibenzoazepine class, which is known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 340.3731 g/mol. Its structure features a dibenzoazepine core combined with a methanamine and succinate group, which contributes to its unique biological properties.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.3731 g/mol |
| Structure Type | Dibenzo fused rings |
| Functional Groups | Amine, succinate |
Pharmacological Properties
Research indicates that compounds similar to This compound exhibit significant pharmacological effects, particularly in the treatment of mood disorders and neurological conditions. The compound's ability to modulate neurotransmitter systems is particularly noteworthy.
- Antidepressant Activity : Studies suggest that dibenzoazepines can influence serotonin and norepinephrine levels in the brain, potentially offering antidepressant effects.
- Antipsychotic Potential : The structural similarities to known antipsychotic agents indicate that this compound may have similar properties, targeting dopamine receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Neurotransmitter Modulation : The amine group can act as a nucleophile in biochemical pathways, facilitating interactions with neurotransmitter receptors.
- Oxidation-Reduction Reactions : The compound's structure allows it to participate in redox reactions, which are essential for metabolic processes.
Study 1: Antidepressant Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the synaptic cleft.
Study 2: Antipsychotic Activity
Another research effort focused on the antipsychotic potential of this compound. Results indicated that it effectively reduced hyperactivity in rodent models induced by amphetamines, suggesting a dopamine receptor antagonism similar to clozapine.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other compounds in the same class:
| Compound Name | Primary Use | Unique Features |
|---|---|---|
| Dibenzo[a,c]phenothiazine | Antipsychotic | Potent dopamine receptor antagonist |
| Clozapine | Antipsychotic | Effective for treatment-resistant schizophrenia |
| (6,11-Dihydro-5H-dibenzo[b,e]azepin) | Potential antidepressant | Modulates serotonin and norepinephrine levels |
Q & A
Q. What are the validated analytical methods for quantifying (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate in complex matrices, and how are they optimized for sensitivity and specificity?
Methodological Answer: Analytical validation should follow ICH Q2(R1) guidelines, including parameters like linearity (calibration curve with R² ≥0.99), detection/quantification limits (LOD/LOQ via signal-to-noise ratios), precision (inter-day RSD <2%), and robustness (testing pH, temperature, and mobile phase variations). High-performance liquid chromatography (HPLC) with UV detection is commonly employed, using system suitability criteria such as theoretical plates (>2000) and tailing factor (<2). Sample preparation may involve solid-phase extraction to minimize matrix interference .
Q. How can researchers design a synthesis pathway for this compound, and what key intermediates require optimization?
Methodological Answer: Synthesis typically involves reductive amination of dibenzo[b,e]azepine precursors using sodium cyanoborohydride or catalytic hydrogenation. Critical intermediates include the azepine core (optimized via Buchwald-Hartwig coupling for regioselectivity) and the succinate counterion (introduced via acid-base titration). Reaction conditions (e.g., solvent polarity, temperature) must be systematically varied using factorial design to maximize yield and purity .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound, and how are spectral contradictions resolved?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) confirms the azepine backbone and succinate linkage. Infrared (IR) spectroscopy validates amine and carboxylate functional groups. Contradictions between predicted and observed spectra (e.g., unexpected splitting in ¹H-NMR) may arise from conformational flexibility; computational modeling (DFT) or X-ray crystallography can resolve ambiguities .
Advanced Research Questions
Q. How can researchers investigate the compound’s stability under accelerated degradation conditions, and what mechanistic insights can be derived?
Methodological Answer: Forced degradation studies (acid/base hydrolysis, oxidative/thermal stress) coupled with LC-MS identify degradation pathways. For example, succinate ester hydrolysis under alkaline conditions may generate free methanamine. Kinetics are modeled using Arrhenius plots to predict shelf life. Mechanistic insights require isolating degradation products and correlating their structures with reaction pathways (e.g., nucleophilic attack on the azepine ring) .
Q. What strategies are recommended for reconciling contradictory pharmacokinetic data (e.g., bioavailability vs. in vitro solubility) for this compound?
Methodological Answer: Discrepancies often stem from assay-specific variables (e.g., dissolution media pH or bile salt concentrations). Use a multi-method validation approach: compare equilibrium solubility (shake-flask method) with dynamic solubility (bio-relevant media). Pharmacokinetic modeling (compartmental analysis) can bridge in vitro-in vivo correlations (IVIVC), adjusting for factors like protein binding or efflux transporter activity .
Q. How can computational models predict the compound’s interaction with biological targets (e.g., serotonin receptors), and what experimental validation is required?
Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to targets like 5-HT receptors. Validate predictions with radioligand displacement assays (using [³H]-LSD or [³H]-ketanserin) and functional assays (cAMP accumulation or calcium flux). Contradictions between computational and experimental Ki values may require re-evaluating force field parameters or solvation models .
Q. What methodological frameworks support the integration of heterogeneous data (e.g., in vitro toxicity and genomic screens) for comprehensive risk assessment?
Methodological Answer: Employ a systems biology approach: aggregate data via bioinformatics pipelines (e.g., Gene Ontology enrichment for toxicity pathways) and apply Bayesian networks to quantify uncertainty. For example, transcriptomic data (RNA-seq) revealing oxidative stress markers should be cross-validated with mitochondrial toxicity assays (JC-1 staining). Theoretical frameworks like Adverse Outcome Pathways (AOPs) contextualize findings .
Methodological Tables
Q. Table 1. Key Analytical Parameters for HPLC Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
